1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that features a unique combination of a furan ring, a thiazepane ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of the thiazepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the thiazepane intermediate.
Incorporation of the methoxyphenoxy group: This step involves the reaction of the intermediate with 2-methoxyphenol under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazepane rings play a crucial role in binding to these targets, while the methoxyphenoxy group modulates the compound’s overall activity. The specific pathways involved depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone can be compared with similar compounds such as:
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-hydroxyphenoxy)ethanone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-18(20)19-9-8-17(24-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMQVHHINUDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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